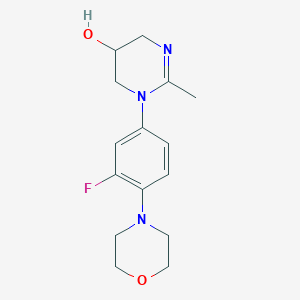
(R)-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide is a chemical compound known for its pharmacological properties. It is often associated with the treatment of benign prostatic hyperplasia due to its action as an alpha-1 adrenergic receptor antagonist .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide involves multiple stepsThe final step involves the formation of the carboxamide group .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used to monitor the synthesis and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
®-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the indoline core, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be used to modify the carboxamide group, leading to the formation of amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the phenoxyethylamine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline derivatives, while reduction can yield various amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide is used as a reference standard in analytical methods such as HPLC and MS .
Biology
In biological research, this compound is used to study the mechanisms of alpha-1 adrenergic receptor antagonists and their effects on cellular processes .
Medicine
Medically, it is used in the treatment of benign prostatic hyperplasia, providing relief from symptoms by relaxing smooth muscle in the prostate and bladder neck .
Industry
In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting alpha-1 adrenergic receptors .
Mécanisme D'action
The compound exerts its effects by selectively blocking alpha-1 adrenergic receptors, which are found in the prostate gland, bladder, and urethra. This action leads to the relaxation of smooth muscle in these areas, thereby alleviating symptoms of benign prostatic hyperplasia . The molecular targets include the alpha-1A adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tamsulosin: Another alpha-1 adrenergic receptor antagonist used for similar medical purposes.
Alfuzosin: Also used in the treatment of benign prostatic hyperplasia, with a similar mechanism of action.
Uniqueness
®-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide is unique due to its high selectivity for alpha-1A adrenergic receptors, which minimizes side effects such as orthostatic hypotension compared to non-selective antagonists .
Propriétés
Formule moléculaire |
C22H26F3N3O3 |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydro-1H-indole-7-carboxamide |
InChI |
InChI=1S/C22H26F3N3O3/c1-14(10-15-11-16-6-7-28-20(16)17(12-15)21(26)29)27-8-9-30-18-4-2-3-5-19(18)31-13-22(23,24)25/h2-5,11-12,14,27-28H,6-10,13H2,1H3,(H2,26,29)/t14-/m1/s1 |
Clé InChI |
YEMPGANJNSGFHQ-CQSZACIVSA-N |
SMILES isomérique |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)NCC2)NCCOC3=CC=CC=C3OCC(F)(F)F |
SMILES canonique |
CC(CC1=CC2=C(C(=C1)C(=O)N)NCC2)NCCOC3=CC=CC=C3OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13863135.png)
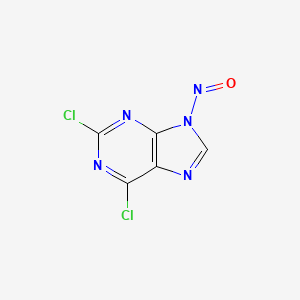
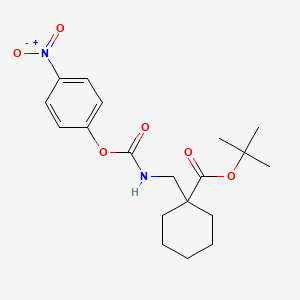



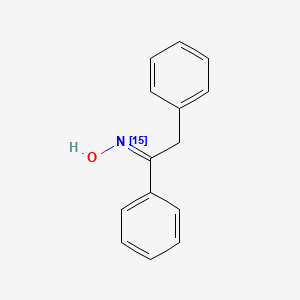
![9-Benzyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13863194.png)
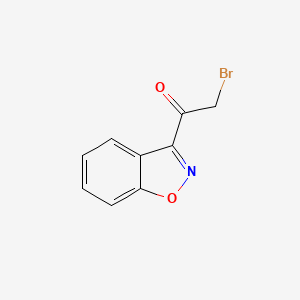
![4-[[[(Butyl-d9-amino)carbonyl]amino]sulfonyl]-benzoic Acid Ethyl Ester](/img/structure/B13863201.png)
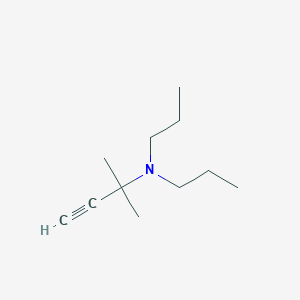
![(3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13863224.png)
![2-Benzyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13863230.png)
